hGGPPS-IN-3

Description

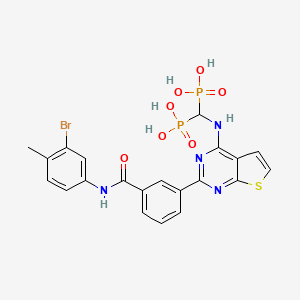

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19BrN4O7P2S |

|---|---|

Molecular Weight |

613.3 g/mol |

IUPAC Name |

[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |

InChI |

InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |

InChI Key |

WULFKXIDSFBTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

hGGPPS-IN-3: A Novel Therapeutic Avenue in Multiple Myeloma

An In-Depth Technical Guide on the Mechanism of Action of hGGPPS-IN-3 in Multiple Myeloma for Researchers, Scientists, and Drug Development Professionals.

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant clinical challenge. A promising therapeutic strategy involves targeting key cellular processes essential for MM cell proliferation and survival. One such process is protein prenylation, a post-translational modification vital for the function of small GTP-binding proteins (GTPases) that are critical for cell growth and signaling. The human geranylgeranyl pyrophosphate synthase (hGGPPS) is a key enzyme in the mevalonate pathway, responsible for producing geranylgeranyl pyrophosphate (GGPP), a lipid donor for the geranylgeranylation of numerous proteins, including Rap1A.

Recent research has identified a novel class of thienopyrimidine-based bisphosphonate inhibitors of hGGPPS, exemplified by this compound, that exhibit potent anti-myeloma activity.[1] These inhibitors effectively block protein prenylation in MM cells, leading to apoptosis.[1] Preclinical studies have demonstrated that hGGPPS is a viable therapeutic target in oncology, particularly for multiple myeloma.[1]

Core Mechanism of Action

The primary mechanism of action of this compound in multiple myeloma is the inhibition of hGGPPS, which catalyzes the synthesis of GGPP. This inhibition disrupts the geranylgeranylation of small GTPases, leading to their mislocalization and inactivation. The loss of function of these critical signaling proteins ultimately triggers apoptosis in multiple myeloma cells.[1]

Signaling Pathway Disruption

The inhibition of hGGPPS by this compound sets off a cascade of events within the multiple myeloma cell, primarily by disrupting the function of geranylgeranylated proteins.

Caption: Signaling pathway of this compound in multiple myeloma cells.

Quantitative Data Summary

Preclinical studies have provided quantitative data on the efficacy of hGGPPS inhibitors in multiple myeloma.

| Parameter | Cell Line | Value | Reference |

| hGGPPS IC50 | Recombinant hGGPPS | 3.2 ± 0.2 nM | [1] |

| Cell Proliferation IC50 | RPMI-8226 | 0.5 ± 0.1 µM | |

| U266 | 0.6 ± 0.1 µM | ||

| Apoptosis (Annexin V) | RPMI-8226 (at 1 µM) | Significant increase | |

| Rap1A Geranylgeranylation | RPMI-8226 | Dose-dependent decrease | |

| M-protein Reduction (in vivo) | MM Mouse Model | Significant reduction |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

hGGPPS Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human GGPPS.

Method:

-

Enzyme: Recombinant human GGPPS is expressed and purified.

-

Substrates: Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) are used as substrates.

-

Inhibitor: this compound is serially diluted to various concentrations.

-

Reaction: The enzyme, substrates, and inhibitor are incubated in a reaction buffer containing MgCl2 and dithiothreitol (DTT).

-

Detection: The production of GGPP is quantified using a malachite green-based colorimetric assay that measures the release of inorganic pyrophosphate (PPi).

-

Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of multiple myeloma cell lines.

Method:

-

Cell Lines: Human multiple myeloma cell lines (e.g., RPMI-8226, U266) are used.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Assay: Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.

-

Analysis: IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in multiple myeloma cells upon treatment with this compound.

Method:

-

Cell Treatment: MM cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 1 µM) for 24-48 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Analysis: The percentage of apoptotic cells in the treated samples is compared to that in vehicle-treated control samples.

Western Blot Analysis of Protein Prenylation

Objective: To confirm the inhibition of protein geranylgeranylation in multiple myeloma cells.

Method:

-

Cell Lysates: MM cells are treated with this compound for a designated time, and cell lysates are prepared.

-

Protein Separation: Proteins are separated by SDS-PAGE. Due to the added lipid group, prenylated proteins migrate faster than their unprenylated counterparts.

-

Antibodies: A primary antibody specific for a geranylgeranylated protein (e.g., Rap1A) is used for detection.

-

Detection: The blot is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A shift in the molecular weight or a decrease in the band corresponding to the prenylated form of the protein indicates inhibition of geranylgeranylation.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The inhibition of hGGPPS by compounds such as this compound represents a compelling and validated therapeutic strategy for multiple myeloma. The mechanism, centered on the disruption of protein prenylation and the subsequent induction of apoptosis, offers a targeted approach to eliminate malignant plasma cells. The robust preclinical data, including both in vitro and in vivo evidence, strongly support the continued development of hGGPPS inhibitors for clinical applications in multiple myeloma. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring combination therapies with other anti-myeloma agents, and identifying predictive biomarkers to select patients most likely to respond to this novel therapeutic approach. Combination therapy with proteasome inhibitors, for instance, has shown synergistic effects in MM cells.

References

hGGPPS-IN-3: A Technical Guide to its Apoptosis Induction Pathway in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human geranylgeranyl pyrophosphate synthase (hGGPPS) is a critical enzyme in the mevalonate pathway, responsible for producing the isoprenoid geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational prenylation of numerous small GTPases, such as Rho and Rac, which are pivotal in controlling cell growth, survival, and cytoskeletal dynamics. In many malignancies, hGGPPS is overexpressed, correlating with tumor progression and poor prognosis, making it a compelling target for anticancer therapy.[1][2][3] hGGPPS-IN-3 is a novel, potent, and selective small-molecule inhibitor of hGGPPS. This document provides a detailed technical overview of the molecular mechanisms and signaling pathways through which this compound induces apoptosis in cancer cells. We present quantitative data on its efficacy, detailed experimental protocols for pathway analysis, and visual diagrams of the core signaling cascades.

Core Mechanism of Action: Inhibition of Protein Prenylation

The primary mechanism of action for this compound is the targeted inhibition of hGGPPS. This enzymatic blockade curtails the synthesis of GGPP, leading to a systemic depletion of this crucial isoprenoid lipid.[4][5] The direct consequence is the inhibition of protein geranylgeranylation, a post-translational modification essential for the membrane localization and function of a multitude of signaling proteins, particularly small GTPases of the Rho, Rac, and Rap families. When these proteins are not prenylated, they remain in the cytosol in an inactive state, unable to participate in their respective signaling pathways. This disruption of pro-survival and pro-proliferation signaling is the initiating event that funnels cancer cells toward the apoptotic pathway.

The this compound Induced Apoptotic Signaling Pathway

Inhibition of hGGPPS by this compound predominantly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This cascade is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. The process culminates in the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the dismantling of the cell.

The key steps are as follows:

-

Disruption of Survival Signals & BH3-Only Protein Activation: The loss of functional, prenylated GTPases disrupts downstream pro-survival signaling cascades (e.g., PI3K/Akt). This cellular stress leads to the transcriptional upregulation or post-translational activation of pro-apoptotic "BH3-only" sensor proteins like BIM and PUMA.

-

Neutralization of Anti-Apoptotic Bcl-2 Proteins: Activated BH3-only proteins bind to and neutralize anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. This action releases the pro-apoptotic effector proteins, BAX and BAK, from their inhibitory grip.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Freed from inhibition, BAX and BAK undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane, forming pores. This event, known as MOMP, is the point of no return for apoptosis.

-

Apoptosome Formation and Caspase-9 Activation: The pores created by BAX/BAK allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Here, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, assembles into a large complex called the apoptosome. The apoptosome then recruits and activates the initiator caspase, Pro-Caspase-9.

-

Executioner Caspase Cascade: Activated Caspase-9 cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.

-

Substrate Cleavage and Cell Death: Active Caspase-3 and -7 orchestrate the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Data Presentation: Efficacy of this compound

The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. Data is illustrative, based on typical results for potent GGPPS inhibitors.

Table 1: Cytotoxicity of this compound in Cancer and Normal Cells

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| A549 | Lung Adenocarcinoma | 1.5 ± 0.2 |

| MDA-MB-231 | Breast Cancer | 2.1 ± 0.3 |

| K562 | Leukemia | 0.9 ± 0.1 |

| PC-3 | Prostate Cancer | 2.5 ± 0.4 |

| PBMCs | Normal Human Cells | > 50 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data from MTT assays.

Table 2: Apoptosis Induction by this compound in A549 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 0 | 4.5 ± 1.2 |

| This compound | 1.0 | 25.6 ± 3.1 |

| This compound | 2.5 | 58.2 ± 4.5 |

| This compound | 5.0 | 85.1 ± 2.9 |

% Apoptotic Cells determined by Annexin V/PI staining and flow cytometry after 48h treatment.

Table 3: Caspase-3 Activation and Bcl-2 Family Protein Modulation

| Treatment (2.5 µM, 24h) | Relative Caspase-3 Activity (Fold Change) | Relative Bcl-2 Expression | Relative Bax Expression |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound | 8.2 ± 0.9 | 0.4 ± 0.05 | 2.5 ± 0.3 |

Caspase-3 activity measured by colorimetric assay. Protein expression levels quantified from Western blot data, normalized to a loading control.

Experimental Protocols & Workflow

The analysis of the this compound induced apoptotic pathway involves a sequence of standard cell biology techniques to assess cytotoxicity, quantify apoptosis, and measure the activity and expression of key pathway proteins.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound (and a vehicle control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase, Caspase-3.

-

Cell Lysate Preparation: Treat cells with this compound as described above. Harvest ~2 x 10⁶ cells, wash with cold PBS, and resuspend in 50 µL of chilled cell lysis buffer.

-

Lysis: Incubate on ice for 10-15 minutes, then centrifuge at 10,000 x g for 1 minute at 4°C.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration using a Bradford or BCA assay.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with lysis buffer.

-

Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the Caspase-3 activity.

Western Blot for Apoptotic Proteins

This technique is used to measure changes in the expression levels of key proteins in the apoptotic pathway.

-

Lysate Preparation: Prepare cell lysates as described for the caspase activity assay, but use a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the dependency of cancer cells on the mevalonate pathway. By inhibiting hGGPPS, the compound effectively blocks protein geranylgeranylation, leading to the inactivation of critical pro-survival GTPases. This initial insult triggers the intrinsic apoptotic pathway, characterized by a shift in the Bcl-2 protein balance, mitochondrial permeabilization, and the activation of the caspase cascade. The data demonstrate that this compound is a potent inducer of apoptosis with selectivity for cancer cells, underscoring the therapeutic potential of targeting hGGPPS in oncology. The experimental framework provided herein offers a robust methodology for further investigating hGGPPS inhibitors and their downstream effects.

References

- 1. Overexpression of geranylgeranyl diphosphate synthase contributes to tumour metastasis and correlates with poor prognosis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-cancer analysis reveals GGPS1 plays an important role in tumorigenesis in multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pan-cancer analysis reveals GGPS1 plays an important role in tumorigenesis in multiple tumor types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hGGPPS-IN-3 in the Inhibition of Protein Prenylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that facilitates the membrane localization and function of a multitude of signaling proteins, including small GTPases of the Ras superfamily. The enzyme geranylgeranyl pyrophosphate synthase (GGPPS) plays a pivotal role in this process by synthesizing geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid lipid donor for protein geranylgeranylation. Dysregulation of protein prenylation is implicated in various pathologies, most notably cancer. This technical guide provides an in-depth overview of hGGPPS-IN-3, a potent inhibitor of human GGPPS (hGGPPS), and its role in the disruption of protein prenylation. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction to Protein Prenylation and the Role of hGGPPS

The mevalonate pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids. Within this pathway, hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to produce GGPP[1]. GGPP is subsequently attached to the C-terminal cysteine residue of target proteins by geranylgeranyltransferases (GGTases). This lipid modification, termed geranylgeranylation, is essential for the proper subcellular localization and biological activity of numerous proteins, including key regulators of cell growth, differentiation, and survival such as Rho, Rac, and Rap GTPases[1][2].

Given the reliance of many oncogenic signaling pathways on geranylgeranylated proteins, the inhibition of hGGPPS has emerged as a promising therapeutic strategy, particularly in oncology. By depleting the cellular pool of GGPP, hGGPPS inhibitors can prevent the prenylation of these critical signaling molecules, leading to their mislocalization and inactivation, and ultimately inducing apoptosis in cancer cells.

This compound: A Potent Thienopyrimidine-Based Inhibitor

This compound, also identified as Compound 13h, is a potent, selective inhibitor of human GGPPS[3]. It belongs to a class of C-2-substituted thienopyrimidine-based bisphosphonates (C2-ThP-BPs) that have demonstrated significant anti-myeloma activity both in vitro and in vivo[3].

Mechanism of Action

This compound acts as a competitive inhibitor of hGGPPS, binding to the active site of the enzyme and preventing the synthesis of GGPP. This leads to a reduction in the cellular levels of this critical isoprenoid, thereby inhibiting the geranylgeranylation of substrate proteins. The direct consequence of this inhibition is the disruption of signaling pathways that are dependent on the proper membrane localization of geranylgeranylated proteins. For instance, the inhibition of Rho GTPase prenylation can lead to cell cycle arrest and apoptosis.

Quantitative Data for this compound

The potency of this compound has been characterized by its antiproliferative activity in human multiple myeloma cell lines.

| Compound Name | Target | Assay Type | Cell Line | Potency (EC50) | Reference |

| This compound (Compound 13h) | hGGPPS | Antiproliferative (MTS Assay) | RPMI-8226 | 161 nM |

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway and Inhibition by this compound

The following diagram illustrates the central position of hGGPPS in the mevalonate pathway and the point of intervention for this compound.

Downstream Effects of hGGPPS Inhibition

Inhibition of hGGPPS and the subsequent reduction in protein geranylgeranylation leads to the inactivation of key signaling molecules like Rho GTPases. The diagram below depicts a simplified signaling cascade affected by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the evaluation of hGGPPS inhibitors like this compound.

Experimental Protocols

hGGPPS Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring hGGPPS activity.

Materials:

-

Purified recombinant human GGPPS (hGGPPS)

-

Farnesyl pyrophosphate (FPP)

-

[1-3H]-Isopentenyl pyrophosphate ([3H]IPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, hGGPPS enzyme, and FPP in a microcentrifuge tube.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [3H]IPP.

-

Incubate the reaction for 20 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

Extract the radiolabeled GGPP product with an organic solvent (e.g., butanol).

-

Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTS) Assay

Materials:

-

RPMI-8226 multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Seed RPMI-8226 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Protein Prenylation

This protocol is a general guideline for assessing the prenylation status of a target protein (e.g., Rap1A).

Materials:

-

RPMI-8226 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against the protein of interest (e.g., anti-Rap1A)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat RPMI-8226 cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE. Unprenylated proteins will migrate faster than their prenylated counterparts, resulting in a noticeable band shift.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Compare the band patterns between the treated and untreated samples to assess the inhibition of protein prenylation. An increase in the intensity of the faster-migrating (unprenylated) band with increasing inhibitor concentration indicates successful inhibition of prenylation.

Conclusion

This compound is a potent and selective inhibitor of hGGPPS that effectively blocks protein geranylgeranylation, leading to the induction of apoptosis in cancer cells. Its thienopyrimidine-based bisphosphonate scaffold represents a promising chemical class for the development of novel anticancer therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of hGGPPS inhibitors. Continued research into the structure-activity relationships and in vivo efficacy of compounds like this compound will be crucial for advancing this therapeutic strategy towards clinical applications.

References

An In-depth Technical Guide to the Structure-Activity Relationship of hGGPPS-IN-3 and Related Thienopyrimidine-Based Bisphosphonate Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of human geranylgeranyl pyrophosphate synthase (hGGPPS) inhibitors, focusing on the thienopyrimidine-based bisphosphonate (ThP-BP) scaffold, including the representative compound hGGPPS-IN-3. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways involved in their mechanism of action.

Introduction

Post-translational prenylation of small GTP-binding proteins (GTPases) is a critical cellular process, and its dysregulation is implicated in various diseases, including cancer.[1] Human geranylgeranyl pyrophosphate synthase (hGGPPS) is a key enzyme in the mevalonate pathway, responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP), a vital substrate for the geranylgeranylation of proteins such as Rap1A.[1][2] Inhibition of hGGPPS presents a promising therapeutic strategy, particularly in multiple myeloma (MM), where it can induce apoptosis in cancer cells.[1][2]

A novel class of thienopyrimidine-based bisphosphonates (ThP-BPs) has been identified as potent and selective inhibitors of hGGPPS. These inhibitors, including the notable compound this compound (also referred to as compound 13h in some literature), have demonstrated significant anti-myeloma activity in both cellular and in vivo models. This guide delves into the SAR of this promising class of compounds.

Structure-Activity Relationship (SAR) Data

The SAR studies of C-2 substituted thienopyrimidine-based bisphosphonates have revealed key structural features that influence their inhibitory potency against hGGPPS and their anti-proliferative activity in multiple myeloma cells. The following table summarizes the data for a selection of representative analogs.

| Compound | hFPPS IC50 (μM) | hGGPPS IC50 (μM) | hGGPPS Y246D IC50 (μM) | RPMI-8226 EC50 (μM) |

| 8 | 0.55 | 0.082 | nd | nd |

| 9 | 0.20 | 0.094 | nd | nd |

| 10a | 2.0 | 0.064 | 0.039 | 0.50 |

| 10b | 2.6 | 0.10 | 0.037 | 0.72 |

| 10d | >1.0 | 0.042 | nd | 0.70 |

| 11a | 3.0 | 0.049 | 0.050 | 0.46 |

| 11b | 1.3 | 0.075 | nd | 0.23 |

| 11c | 1.4 | 0.086 | 0.075 | 0.14 |

| 13 | 0.023 | 1.5 | nd | >100 |

nd: not determined Data sourced from Tsantrizos' Group (2018)

Initial SAR studies indicated that small substituents at the C-2 or C-6 position of the thienopyrimidine core resulted in inhibitors with comparable potency for both hFPPS and hGGPPS. However, further optimization of C-2 substituted analogs led to the identification of potent and selective hGGPPS inhibitors. For instance, compounds 10d and 11a display hGGPPS IC50 values in the low nanomolar range with significant selectivity over hFPPS. The anti-proliferative activity in RPMI-8226 multiple myeloma cells generally correlates with the hGGPPS inhibitory potency, as exemplified by the low EC50 values of potent inhibitors like 11c . In contrast, compound 13 , a potent hFPPS inhibitor, shows weak activity against hGGPPS and minimal anti-proliferative effect in RPMI-8226 cells, highlighting the importance of selective hGGPPS inhibition for anti-myeloma efficacy.

Experimental Protocols

The synthesis of the C-2 substituted thienopyrimidine-based bisphosphonate inhibitors is achieved through a multi-step process. A general synthetic scheme is outlined below. The process typically begins with the construction of the thienopyrimidine core, followed by the introduction of the bisphosphonate moiety and the desired C-2 substituent.

Caption: General synthetic workflow for ThP-BP inhibitors.

Step 1: Thienopyrimidine Core Synthesis: The synthesis often starts from commercially available substituted thiophene derivatives, which undergo cyclization reactions to form the thienopyrimidine scaffold.

Step 2: Introduction of the Bisphosphonate Moiety: The bisphosphonate group is typically introduced via a reaction with tetraethyl methylenebis(phosphonate) or a similar reagent at a suitable position on the thienopyrimidine core.

Step 3: Introduction of the C-2 Substituent: The C-2 position of the thienopyrimidine ring is functionalized with various substituents through coupling reactions, such as Suzuki or Stille couplings, to generate a library of analogs for SAR studies.

The inhibitory activity of the synthesized compounds against hGGPPS is determined using an in vitro enzymatic assay. A common method involves measuring the amount of pyrophosphate (PPi) released during the enzymatic reaction.

Caption: Workflow for the hGGPPS enzymatic assay.

The assay is typically performed in a 96-well plate format. Recombinant hGGPPS enzyme is pre-incubated with varying concentrations of the test inhibitor. The enzymatic reaction is initiated by the addition of the substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). The reaction is allowed to proceed for a defined period at a specific temperature. The amount of PPi produced is then quantified using a commercially available kit, such as the EnzChek Pyrophosphate Assay Kit, which involves a coupled enzymatic reaction that leads to a colorimetric or fluorometric readout. The IC50 values are calculated by fitting the dose-response data to a suitable equation.

The anti-proliferative and pro-apoptotic effects of the hGGPPS inhibitors are assessed in multiple myeloma cell lines, such as RPMI-8226.

Cell Viability Assay (MTT Assay): RPMI-8226 cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The EC50 values are determined from the resulting dose-response curves.

Apoptosis Assay (Annexin V Staining): To confirm that cell death occurs via apoptosis, treated cells are stained with Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathway and Mechanism of Action

hGGPPS inhibitors exert their anti-cancer effects by disrupting the prenylation of small GTPases, which are crucial for various cellular functions, including proliferation, survival, and membrane trafficking.

Caption: hGGPPS inhibition disrupts protein prenylation, leading to apoptosis.

This compound and related ThP-BP inhibitors competitively bind to the active site of hGGPPS, preventing the synthesis of GGPP. The resulting depletion of the intracellular GGPP pool inhibits the geranylgeranylation of small GTPases like Rap1A by geranylgeranyltransferase I (GGTase-I). Unprenylated GTPases are unable to localize to the cell membrane and are therefore inactive. The disruption of these critical signaling pathways ultimately leads to the induction of apoptosis in multiple myeloma cells.

Conclusion

The thienopyrimidine-based bisphosphonates, exemplified by this compound, represent a promising class of hGGPPS inhibitors with potent anti-myeloma activity. The structure-activity relationship studies have provided valuable insights into the key structural requirements for potent and selective inhibition of hGGPPS. The detailed experimental protocols and understanding of the mechanism of action outlined in this guide provide a solid foundation for the further development of this class of compounds as potential therapeutics for the treatment of multiple myeloma and other cancers.

References

An In-depth Technical Guide to the Thienopyrimidine Bisphosphonate Structure of hGGPPS-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-3 is a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme that plays a critical role in the prenylation of small GTPases, which are essential for various cellular processes, including proliferation and survival. As a member of the C-2-substituted thienopyrimidine-based bisphosphonate (C2-ThP-BP) class of compounds, this compound has demonstrated significant anti-myeloma activity by inducing target-selective apoptosis in multiple myeloma (MM) cells[1][2][3][4][5]. This technical guide provides a comprehensive overview of the core thienopyrimidine bisphosphonate structure of this compound, its mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Structure and Synthesis

The core of this compound is a thienopyrimidine scaffold linked to a bisphosphonate moiety. The molecular formula for this compound is C₂₁H₁₉BrN₄O₇P₂S. While the exact, publicly available chemical structure diagram of this compound (also identified as compound 13h in some commercial contexts) is not readily found in the primary literature, its classification as a C-2-substituted thienopyrimidine-based bisphosphonate provides a strong indication of its general structure.

The synthesis of this class of compounds generally involves a multi-step process. A key step is the construction of the thienopyrimidine core, which can be achieved through various synthetic routes. The C-2 position of the thienopyrimidine ring is then functionalized, and a linker is introduced to connect to the bisphosphonate group. The synthesis of related C-2-substituted thienopyrimidine-based bisphosphonates has been described, involving the reaction of a thieno[2,3-d]pyrimidin-4-amine intermediate with a suitable linker and a bisphosphonate-containing synthon.

Quantitative Data: Inhibitory Activity

Quantitative assessment of the inhibitory potency of this compound and its analogs is crucial for understanding their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. For hGGPPS inhibitors, IC50 values are determined for both the target enzyme (hGGPPS) and off-target enzymes like human farnesyl pyrophosphate synthase (hFPPS) to assess selectivity.

| Compound | Target Enzyme | IC50 (nM) | Cell Line | Reference |

| Analog 11c | hGGPPS | 35 ± 6 | - | |

| Analog 11c | hFPPS | >10,000 | - | |

| Analog 10d | hGGPPS | 80 ± 10 | - | |

| Analog 10d | hFPPS | >10,000 | - |

Note: Specific IC50 values for this compound (compound 13h) are not explicitly available in the reviewed public literature. The data presented here are for structurally related and potent analogs from the same chemical class.

Mechanism of Action and Signaling Pathway

hGGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), a crucial isoprenoid lipid required for the post-translational modification of small GTPases, including those in the Rho family (e.g., RhoA, Rac, Cdc42) and Rap1A. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins in signal transduction pathways that regulate cell growth, differentiation, and survival.

By inhibiting hGGPPS, this compound depletes the cellular pool of GGPP. This prevents the geranylgeranylation of key signaling proteins like Rap1A and Rho GTPases. The lack of this lipid anchor prevents their localization to the cell membrane, thereby inhibiting their downstream signaling cascades. In multiple myeloma cells, the disruption of these pathways ultimately leads to the induction of apoptosis.

Caption: this compound inhibits hGGPPS, blocking protein geranylgeranylation and inducing apoptosis.

Experimental Protocols

hGGPPS Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of hGGPPS.

Methodology:

-

Enzyme and Substrates: Purified recombinant human GGPPS is used. The substrates are farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, and DTT.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (FPP and IPP).

-

Detection of Product Formation: The formation of the product, GGPP, is monitored. This can be done using various methods, such as a colorimetric assay that detects the release of inorganic pyrophosphate (PPi), a byproduct of the reaction.

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Rap1A Geranylgeranylation Assay

This cell-based assay determines the ability of an inhibitor to block the prenylation of the small GTPase Rap1A.

Methodology:

-

Cell Culture: Multiple myeloma cell lines (e.g., RPMI-8226) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the hGGPPS inhibitor for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blot Analysis:

-

Protein samples are separated by SDS-PAGE. Due to the addition of the hydrophobic geranylgeranyl group, the prenylated form of Rap1A migrates faster on the gel than the unprenylated form.

-

Proteins are transferred to a membrane and probed with a specific primary antibody against Rap1A.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

-

Data Analysis: The shift in the band corresponding to Rap1A is observed. An increase in the intensity of the slower-migrating (unprenylated) band and a decrease in the faster-migrating (prenylated) band with increasing inhibitor concentration indicates inhibition of geranylgeranylation.

Caspase-3/7 Activity Assay (Apoptosis Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Methodology:

-

Cell Seeding: Multiple myeloma cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a predetermined time to induce apoptosis.

-

Reagent Addition: A luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) is added to each well. In apoptotic cells, active caspase-3/7 cleaves this substrate.

-

Signal Generation: The cleavage of the substrate releases a substrate for luciferase, which in turn generates a luminescent signal.

-

Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity. An increase in luminescence indicates an increase in apoptosis.

Caption: Workflow for evaluating this compound from in vitro inhibition to cellular effects.

Conclusion

This compound, a thienopyrimidine bisphosphonate, represents a promising class of targeted anticancer agents. Its mechanism of action, centered on the specific inhibition of hGGPPS and the subsequent disruption of essential protein prenylation, leads to apoptosis in cancer cells, particularly multiple myeloma. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of hGGPPS inhibitors as potential therapeutics. Further research to fully elucidate the structure-activity relationship and optimize the pharmacokinetic properties of this compound class is warranted.

References

Discovery and Synthesis of Novel hGGPPS Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human geranylgeranyl pyrophosphate synthase (hGGPPS) has emerged as a critical target in oncology drug discovery.[1][2][3] This enzyme catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational modification of small GTPases like Rho, Rac, and Rap.[4] These proteins are pivotal in cell signaling pathways that control proliferation, survival, and migration.[2] Inhibition of hGGPPS depletes cellular GGPP levels, leading to the disruption of these pathways and subsequent apoptosis in cancer cells, particularly in malignancies like multiple myeloma. This guide details the discovery, synthesis, and evaluation of novel hGGPPS inhibitors, using a representative thienopyrimidine-based bisphosphonate scaffold as an exemplar for potent and selective analogs.

The Mevalonate Pathway and the Role of hGGPPS

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of isoprenoids. It begins with acetyl-CoA and culminates in the production of farnesyl pyrophosphate (FPP) and GGPP. hGGPPS catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP. GGPP is then utilized by geranylgeranyl transferases to prenylate substrate proteins, a modification essential for their membrane localization and function.

References

- 1. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors [mdpi.com]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 4. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

hGGPPS-IN-3: A Technical Guide to In Vitro Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

hGGPPS-IN-3 has emerged as a potent and selective inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway.[1] Inhibition of this pathway has significant implications for cancer therapy, particularly in malignancies like multiple myeloma that are dependent on protein prenylation for the function of oncogenic small GTPases. This technical guide provides an in-depth overview of the in vitro methods used to validate the target engagement of this compound and characterize its mechanism of action, leading to apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a snapshot of its potency and cellular activity.

| Parameter | Value | Cell Line | Assay | Notes |

| EC50 | 161 nM | RPMI-8226 | Cell Proliferation Assay | Demonstrates potent anti-proliferative activity in a multiple myeloma cell line. |

| IC50 (hGGPPS) | Data not publicly available | - | Enzymatic Assay | While potent inhibition is reported, the specific IC50 value has not been found in the searched literature. |

| ΔTm (CETSA) | Data not publicly available | - | Cellular Thermal Shift Assay | Direct evidence of target engagement in a cellular context through thermal stabilization has not been quantitatively reported in the searched literature. |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting hGGPPS, which leads to the depletion of geranylgeranyl pyrophosphate (GGPP). This depletion prevents the post-translational prenylation of small GTPases, such as RhoA, Rac, and Rap1A, which are crucial for their membrane localization and function in cell signaling, proliferation, and survival. The disruption of these signaling pathways ultimately triggers apoptosis through the activation of caspases and modulation of the ERK signaling pathway.

Caption: this compound inhibits hGGPPS, leading to apoptosis.

Experimental Protocols

hGGPPS Enzymatic Assay (Representative Protocol)

This assay measures the enzymatic activity of hGGPPS and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human GGPPS

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP), radiolabeled (e.g., [1-14C]IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

This compound or other test compounds

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and radiolabeled IPP.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding recombinant hGGPPS.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the radiolabeled GGPP product using an organic solvent (e.g., n-butanol).

-

Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the hGGPPS enzymatic assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (Representative Protocol)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Materials:

-

RPMI-8226 cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-hGGPPS antibody

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Culture RPMI-8226 cells to 80-90% confluency.

-

Treat cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and divide them into aliquots for each temperature point.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the levels of soluble hGGPPS in each sample by Western blotting using an anti-hGGPPS antibody.

-

Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot for Rap1A Prenylation Status

This assay assesses the functional consequence of hGGPPS inhibition by observing the prenylation status of the small GTPase Rap1A. Unprenylated Rap1A migrates slower on an SDS-PAGE gel.

Materials:

-

RPMI-8226 cells

-

This compound

-

Lysis buffer

-

Anti-Rap1A antibody

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Treat RPMI-8226 cells with increasing concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against Rap1A.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate. An accumulation of the slower-migrating, unprenylated form of Rap1A with increasing concentrations of this compound indicates inhibition of the prenylation pathway.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

RPMI-8226 cells

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat RPMI-8226 cells with this compound at various concentrations for a specified time (e.g., 48-72 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

The in vitro validation of this compound demonstrates its potency as a selective inhibitor of hGGPPS. Through a combination of enzymatic and cell-based assays, its mechanism of action has been elucidated, confirming its ability to disrupt the prenylation of small GTPases and induce apoptosis in cancer cells. While direct quantitative data for target engagement via CETSA is not yet publicly available, the collective evidence from functional cellular assays strongly supports its on-target activity. This technical guide provides researchers with the fundamental protocols and understanding necessary to further investigate this compound and other inhibitors of the mevalonate pathway in the context of cancer drug discovery.

References

The Impact of hGGPPS Inhibition on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Geranylgeranyl Diphosphate Synthase (hGGPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing geranylgeranyl pyrophosphate (GGPP). GGPP is an essential precursor for the post-translational modification of numerous proteins, including small GTPases, which are pivotal in regulating a wide array of cellular processes. Inhibition of hGGPPS has emerged as a promising therapeutic strategy, particularly in oncology. This document provides a technical guide to the cellular pathways significantly affected by the inhibition of hGGPPS, based on current scientific literature. While specific data for a compound designated "hGGPPS-IN-3" is not publicly available, this guide outlines the established consequences of hGGPPS inhibition using data from known inhibitors.

Core Mechanism of Action of hGGPPS Inhibitors

The primary mechanism of action of hGGPPS inhibitors is the disruption of protein prenylation.[1][2] Prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and GGPP, to C-terminal cysteine residues of target proteins. This modification is crucial for the proper subcellular localization and function of these proteins, particularly small GTPases like Ras, Rho, and Rab.[3] These GTPases act as molecular switches in a multitude of signaling pathways.

By inhibiting the synthesis of GGPP, hGGPPS inhibitors prevent the geranylgeranylation of these proteins, leading to their mislocalization and inactivation. This disruption of GTPase function is the root cause of the downstream cellular effects observed upon hGGPPS inhibitor treatment.

Key Cellular Pathways Affected by hGGPPS Inhibition

The inhibition of hGGPPS and subsequent disruption of protein prenylation have profound effects on several critical cellular signaling pathways.

Apoptosis Induction

A hallmark of hGGPPS inhibition in cancer cells is the induction of apoptosis, or programmed cell death.[1][2] The prevention of geranylgeranylation of key regulatory proteins disrupts signaling cascades that control cell survival and proliferation.

Signaling Pathway for Apoptosis Induction via hGGPPS Inhibition

References

- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 2. Unraveling the Prenylation-Cancer Paradox in Multiple Myeloma with Novel Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A somatic multiple myeloma mutation unravels a mechanism of oligomerization‐mediated product inhibition in GGPPS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay for hGGPPS-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro cytotoxicity of hGGPPS-IN-3, a putative inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). Inhibition of hGGPPS blocks the post-translational prenylation of small GTPases, which is crucial for their function in a variety of cellular processes, including proliferation and survival.[1] Disruption of these processes can induce apoptosis, making hGGPPS a compelling target for cancer therapeutics, particularly in diseases like multiple myeloma.[1] This protocol outlines the use of two common colorimetric assays for assessing cell viability: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[2][3]

Introduction

Geranylgeranyl pyrophosphate synthase (GGPPS) is a key enzyme in the mevalonate pathway, responsible for producing geranylgeranyl pyrophosphate (GGPP). GGPP is an essential isoprenoid precursor for the geranylgeranylation of numerous proteins, including small GTPases like Rap1A, which are critical for cell signaling pathways that govern cell growth, differentiation, and survival. Inhibiting hGGPPS has been shown to block protein prenylation, leading to apoptosis in cancer cells. Therefore, assessing the cytotoxic effects of novel hGGPPS inhibitors, such as the hypothetical this compound, is a critical step in their preclinical evaluation.

This application note details the procedures for quantifying the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the Lactate Dehydrogenase (LDH) assays. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The LDH assay is a method for quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Proposed Signaling Pathway for this compound

Figure 1: Proposed mechanism of action for this compound leading to apoptosis.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.

a. Materials

-

This compound

-

Cancer cell line (e.g., Multiple Myeloma cell line RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

b. Experimental Workflow

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

c. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

d. Data Analysis

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This can be calculated using non-linear regression analysis.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.

a. Materials

-

This compound

-

Cancer cell line (e.g., RPMI-8226)

-

Complete culture medium

-

Serum-free culture medium

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (provided with some kits or 1% Triton X-100)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

b. Procedure

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described previously. Include the following controls:

-

Untreated control (Spontaneous LDH release): Cells in medium with vehicle only.

-

Maximum LDH release control: Cells treated with lysis buffer 45 minutes before the assay.

-

Medium background control: Medium only.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to determine background absorbance.

c. Data Analysis

-

Subtract the background absorbance from the 490 nm readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on RPMI-8226 Cells (MTT Assay)

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |

| 0.1 | 1.198 | 0.075 | 95.5 |

| 1 | 0.982 | 0.061 | 78.3 |

| 5 | 0.631 | 0.049 | 50.3 |

| 10 | 0.315 | 0.033 | 25.1 |

| 50 | 0.128 | 0.015 | 10.2 |

| 100 | 0.065 | 0.009 | 5.2 |

IC50: 4.9 µM

Table 2: Cytotoxicity of this compound on RPMI-8226 Cells (LDH Assay)

| This compound Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |

| 0 (Spontaneous Release) | 0.152 | 0.011 | 0.0 |

| 0.1 | 0.189 | 0.015 | 3.2 |

| 1 | 0.345 | 0.028 | 16.9 |

| 5 | 0.781 | 0.054 | 55.3 |

| 10 | 1.023 | 0.071 | 76.8 |

| 50 | 1.254 | 0.082 | 96.2 |

| 100 | 1.301 | 0.085 | 100.0 |

| Maximum Release | 1.310 | 0.091 | 100.0 |

EC50: 4.5 µM

Conclusion

The protocols described provide robust methods for evaluating the in vitro cytotoxicity of the hGGPPS inhibitor, this compound. Consistent results across different assay platforms, such as the metabolic-based MTT assay and the membrane integrity-based LDH assay, will provide greater confidence in the cytotoxic potential of the compound. The determination of an IC50 or EC50 value is a critical parameter for the further development of this compound as a potential therapeutic agent.

References

- 1. Unraveling the Prenylation-Cancer Paradox in Multiple Myeloma with Novel Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Utilizing hGGPPS-IN-3 in a Multiple Myeloma Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of hGGPPS-IN-3, a representative thienopyrimidine-based bisphosphonate inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), in a multiple myeloma xenograft mouse model. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical studies.

Introduction

Multiple myeloma is a B-cell malignancy characterized by the proliferation of plasma cells in the bone marrow. A promising therapeutic strategy involves the inhibition of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway. Inhibition of hGGPPS disrupts the prenylation of small GTPases, such as Rap1A and Rab proteins, which are crucial for cell signaling, proliferation, and protein trafficking. This disruption ultimately leads to the induction of apoptosis in multiple myeloma cells.[1][2]

This compound represents a class of potent and selective thienopyrimidine-based bisphosphonate inhibitors of hGGPPS. In preclinical models, these inhibitors have demonstrated the ability to downregulate Rap1A geranylgeranylation and reduce the serum levels of monoclonal immunoglobulins (M-protein), a key biomarker of disease burden in multiple myeloma.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound in a subcutaneous multiple myeloma xenograft mouse model using the MM.1S cell line.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating a representative hGGPPS inhibitor, RAM2061, in a multiple myeloma xenograft model.

Table 1: In Vivo Efficacy of RAM2061 in MM.1S Xenograft Model

| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |

| Vehicle (PBS) | N/A | ~1800 | 0 | 28 |

| RAM2061 | 0.1 mg/kg, twice weekly, IV | ~800 | 55.6 | 35 |

Data are approximated from graphical representations in preclinical studies.

Table 2: Biomarker Analysis of hGGPPS Inhibition

| Biomarker | Effect of hGGPPS Inhibitor | Method of Analysis |

| Rap1A Geranylgeranylation | Downregulation | Western Blot |

| M-protein Levels | Reduction in serum | Serum Protein Electrophoresis (SPEP) |

| Cleaved Caspase-3 | Increased expression | Western Blot / Immunohistochemistry |

| Mcl-1 Protein | Reduced expression | Western Blot |

Experimental Protocols

Protocol 1: Establishment of a Multiple Myeloma Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the MM.1S human multiple myeloma cell line in immunodeficient mice.

Materials:

-

MM.1S human multiple myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Matrigel® Basement Membrane Matrix

-

6- to 8-week-old female NOD/SCID mice

-

Sterile syringes and needles (27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation for Injection:

-

Harvest exponentially growing MM.1S cells and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS.

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the NOD/SCID mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 10 x 10^6 MM.1S cells) into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the mice twice weekly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) using calipers.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Protocol 2: In Vivo Administration of this compound

This protocol outlines the preparation and administration of this compound to the established multiple myeloma xenograft mouse model.

Materials:

-

This compound (or a specific compound like RAM2061)

-

Sterile PBS for formulation

-

Sterile syringes and needles (30-gauge) for intravenous injection

-

Established MM.1S xenograft-bearing mice

Procedure:

-

Drug Formulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in sterile PBS immediately before use. The final concentration of the vehicle should be non-toxic to the animals. For example, a final DMSO concentration of <5% is generally well-tolerated.

-

For RAM2061, a formulation in PBS has been used.

-

-

Dosing and Administration:

-

Based on preclinical data for a representative inhibitor (RAM2061), a dose of 0.1 mg/kg is recommended.

-

Administer the formulated this compound to the treatment group via intravenous (IV) injection into the tail vein.

-

The recommended treatment schedule is twice weekly .

-

Administer an equivalent volume of the vehicle (e.g., PBS with the same percentage of DMSO) to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth by measuring tumor volume twice weekly.

-

Monitor the body weight and overall health of the mice regularly.

-

The primary endpoint is typically when the tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of significant morbidity.

-

At the end of the study, euthanize the mice and collect tumors and blood for further analysis (e.g., Western blot for biomarkers, serum M-protein analysis).

-

Visualizations

Signaling Pathway of hGGPPS Inhibition in Multiple Myeloma

Caption: Signaling pathway of this compound in multiple myeloma cells.

Experimental Workflow

References

- 1. Unraveling the Prenylation-Cancer Paradox in Multiple Myeloma with Novel Geranylgeranyl Pyrophosphate Synthase (GGPPS) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application of hGGPPS-IN-3 in Combination Therapy Studies for Multiple Myeloma

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant advancements have been made in treatment, particularly with the advent of proteasome inhibitors and immunomodulatory drugs, drug resistance and relapse remain major challenges. This necessitates the exploration of novel therapeutic targets and combination strategies.

One such emerging target is the human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway. hGGPPS is responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP), a lipid molecule essential for the post-translational modification of small GTPases, such as Rab, Rho, and Rac. This process, known as protein prenylation, is critical for the proper localization and function of these proteins, which play vital roles in cell proliferation, survival, and trafficking.

In multiple myeloma, the inhibition of hGGPPS has been shown to disrupt Rab geranylgeranylation, leading to apoptosis of MM cells.[1] hGGPPS-IN-3 (also known as Compound 13h) is a potent and selective inhibitor of hGGPPS, belonging to the class of C-2-substituted thienopyrimidine-based bisphosphonates.[2] It has demonstrated antimyeloma activity in preclinical studies, inducing target-selective apoptosis in multiple myeloma cells.[2] These findings position this compound as a promising candidate for combination therapies to enhance the efficacy of existing anti-myeloma agents.

Mechanism of Action of this compound

This compound exerts its anti-myeloma effects by directly inhibiting the enzymatic activity of hGGPPS. This leads to a depletion of the intracellular pool of GGPP. The subsequent lack of GGPP prevents the geranylgeranylation of small GTPases, which are crucial for various cellular processes in multiple myeloma cells. The disruption of the function of these proteins ultimately triggers the apoptotic cascade, leading to cancer cell death.

Figure 1: Mechanism of action of this compound in multiple myeloma.

Application in Combination Therapy